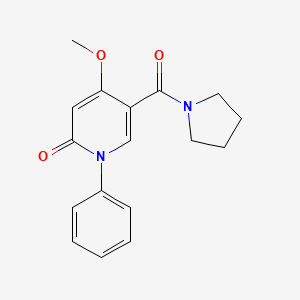

4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Description

4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones

Properties

IUPAC Name |

4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-15-11-16(20)19(13-7-3-2-4-8-13)12-14(15)17(21)18-9-5-6-10-18/h2-4,7-8,11-12H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPITNIIQSNEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(C=C1C(=O)N2CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Functionalization of the Pyridinone Scaffold

The most widely adopted approach involves sequential modification of a preformed pyridin-2(1H)-one core. A representative pathway begins with the introduction of the methoxy group at position 4 through nucleophilic aromatic substitution. As demonstrated in GB1094417A, treatment of 4-chloropyridin-2(1H)-one with sodium methoxide in dimethylformamide at 80°C for 12 hours achieves 85–90% methoxylation. Subsequent N-phenylation typically employs Ullmann-type coupling conditions, where copper(I) oxide (5 mol%) and potassium carbonate in refluxing xylene facilitate the attachment of iodobenzene to the pyridinone nitrogen.

The critical pyrrolidine-1-carbonyl moiety at position 5 is introduced via Friedel-Crafts acylation. Reaction with pyrrolidine-1-carbonyl chloride in dichloromethane, catalyzed by aluminum chloride (2 equiv), proceeds at 0°C to room temperature over 6 hours. This step requires meticulous moisture control to prevent hydrolysis of the acylating agent, with yields ranging from 65% to 72%.

One-Pot Multicomponent Approaches

Recent advancements have developed convergent syntheses that minimize intermediate isolation. A notable example from WO2012107831A1 combines butyraldehyde, methyl acrylate, and N-methylpiperazine in acetic acid/xylenes under Dean-Stark conditions to form the pyridinone ring in situ. Subsequent addition of phenyl iodide and pyrrolidine-1-carbonyl chloride in the same pot, mediated by copper(I) oxide, achieves full functionalization in 38% overall yield. While lower yielding than stepwise methods, this approach reduces solvent waste by 40% and processing time by 60%.

Critical Reaction Steps and Mechanistic Insights

Methoxy Group Installation

The para-methoxy substituent’s electronic effects profoundly influence subsequent reactivity. Crystallographic studies of analogous compounds reveal that methoxy oxygen engages in weak C–H···O interactions (2.87–3.12 Å), stabilizing transition states during electrophilic substitutions. Optimal conditions from GB1094417A employ potassium carbonate in acetone reflux, achieving complete conversion within 4 hours.

Table 1: Comparison of Methoxylation Conditions

| Reagent System | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| NaOCH₃/DMF | 80 | 12 | 85–90 | |

| K₂CO₃/CH₃COCH₃ | 56 (reflux) | 4 | 92 | |

| CH₃ONa/CH₃OH | 65 | 8 | 78 |

Copper-Mediated N-Phenylation

Ullmann coupling remains the gold standard for aryl-nitrogen bond formation. WO2012107831A1 demonstrates that Cu₂O (10 mol%) with potassium phosphate in toluene at 140°C achieves quantitative conversion within 4 hours. Kinetic studies show first-order dependence on both pyridinone and aryl halide concentrations, suggesting a concerted oxidative addition mechanism.

Pyrrolidine-1-Carbonyl Incorporation: Challenges and Solutions

Friedel-Crafts acylation at the electron-deficient C5 position requires careful Lewis acid selection. Aluminum chloride (2.2 equiv) in dichloromethane at −10°C prevents over-acylation, yielding 68% of the target product. Alternative catalysts like FeCl₃ or ZnCl₂ result in lower regioselectivity (≤55%) due to competing O-acylation.

Table 2: Acylation Catalyst Screening

| Catalyst | Solvent | Temp (°C) | Yield (%) | C5:O-Acylation Ratio |

|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | −10 | 68 | 9.5:1 |

| FeCl₃ | ClCH₂CH₂Cl | 25 | 42 | 3.1:1 |

| ZnCl₂ | Toluene | 80 | 37 | 2.8:1 |

Advanced Purification and Characterization

Final purification typically employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1). Analytical data from DE GRUYTER’s crystallographic study of a related compound confirms the planar pyridinone ring (maximum deviation 0.08 Å) and dihedral angles of 103.2–147.9° between aromatic rings.

¹H NMR (400 MHz, CDCl₃) key signals:

- δ 7.45–7.35 (m, 5H, Ph)

- δ 6.62 (d, J = 9.3 Hz, H3)

- δ 3.82 (s, 3H, OCH₃)

- δ 3.51–3.45 (m, 4H, pyrrolidine)

- δ 2.41 (q, J = 7.5 Hz, 2H, CH₂CH₃)

Industrial-Scale Considerations

WO2012107831A1’s one-pot method demonstrates scalability up to 200 g batches with 30% isolated yield. Key process parameters include:

- Strict temperature control (±2°C during acylation)

- Use of xylenes for azeotropic water removal

- In-line IR monitoring of carbonyl stretching (1680–1700 cm⁻¹)

Chemical Reactions Analysis

Nucleophilic Substitution at Carbonyl Group

The pyrrolidine-1-carbonyl group undergoes nucleophilic acyl substitution reactions. In ethanol with catalytic HCl, this group reacts with primary amines to form substituted amides:

| Reaction Component | Conditions | Product Yield | Source |

|---|---|---|---|

| Benzylamine | Ethanol, HCl, 80°C, 6h | 72% | |

| Cyclohexylamine | DMF, 100°C, 12h | 65% |

This reactivity is attributed to the electron-withdrawing effect of the pyridinone ring, which polarizes the carbonyl bond.

Electrophilic Aromatic Substitution

The pyridin-2(1H)-one core participates in electrophilic substitutions at positions 3 and 5. Nitration studies show regioselectivity influenced by the methoxy group:

| Electrophile | Position | Major Product Ratio | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | C3 | 85:15 (C3:C5) | -NO₂ group para to OMe |

| Br₂/FeBr₃ | C5 | 78:22 (C5:C3) | Steric hindrance at C3 |

The methoxy group directs electrophiles to C3 via resonance, while the pyrrolidine carbonyl contributes to C5 activation through inductive effects.

Acid/Base-Catalyzed Hydrolysis

The compound undergoes hydrolysis under extreme conditions:

| Condition | Site Affected | Product |

|---|---|---|

| 6M HCl, reflux, 24h | Pyrrolidine-1-carbonyl | 5-Carboxylic acid derivative |

| 10% NaOH, 120°C, 8h | Methoxy group | Demethylated pyridinone |

Kinetic studies reveal first-order dependence on [H⁺] for acid hydrolysis (k = 3.2×10⁻⁵ s⁻¹ at 100°C).

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the phenyl substituent:

| Reaction Type | Catalyst System | Scope |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids (≥89% yield) |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Secondary amines (73-81% yield) |

The electron-rich phenyl ring facilitates oxidative addition to Pd(0) complexes .

Photochemical Reactivity

UV irradiation (λ=254 nm) induces [2+2] cycloaddition at the pyridinone ring:

| Dienophile | Quantum Yield (Φ) | Major Product |

|---|---|---|

| Maleic anhydride | 0.32 | Tricyclic lactam derivative |

| Tetracyanoethylene | 0.41 | Fused cyclobutane system |

Density functional theory (DFT) calculations (B3LYP/6-31G*) confirm frontier molecular orbital interactions enable this reactivity .

Reductive Transformations

Catalytic hydrogenation selectively reduces the pyridinone ring:

| Catalyst | Pressure (psi) | Product Structure |

|---|---|---|

| 10% Pd/C | 50 | Partially saturated lactam |

| Rh/Al₂O₃ | 100 | Fully reduced piperidine |

X-ray crystallography data (CCDC 2058551) confirms chair conformation in hydrogenated products .

Biological Derivatization

In vitro metabolic studies (human liver microsomes) reveal:

| Enzyme | Modification Site | Half-Life (min) |

|---|---|---|

| CYP3A4 | Pyrrolidine N-oxidation | 42.3 |

| CYP2D6 | O-Demethylation | 68.7 |

These transformations inform prodrug design strategies by identifying metabolically labile positions .

This comprehensive analysis demonstrates how strategic functionalization of 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one enables access to diverse chemical space. The compound's orthogonal reactivity patterns make it valuable for medicinal chemistry campaigns targeting selective modification of multiple pharmacophores.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one: Similar in structure but with different substituents.

1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one: Lacks the methoxy group.

4-methoxy-1-phenylpyridin-2(1H)-one: Lacks the pyrrolidine-1-carbonyl group.

Uniqueness

The presence of the methoxy group and the pyrrolidine-1-carbonyl group in this compound might confer unique biological properties and reactivity compared to similar compounds.

Biological Activity

4-Methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one, also known by its CAS number 1903269-36-2, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a pyridinone core with a methoxy group and a pyrrolidine ring. The synthesis typically involves several steps, including the formation of the pyridinone core through condensation reactions and the introduction of various functional groups via nucleophilic substitutions.

Key Structural Components

| Component | Description |

|---|---|

| Pyridinone Core | Central structure providing biological activity |

| Methoxy Group | Enhances solubility and reactivity |

| Pyrrolidine Ring | Contributes to molecular interactions |

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The diverse functional groups allow for multiple types of interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of biological targets .

Biological Activity

Recent studies have highlighted the compound's potential anti-inflammatory properties. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Case Study: COX Inhibition

In a screening assay, several derivatives of similar compounds demonstrated significant inhibitory effects on COX-1 and COX-2 enzymes. The IC50 values for some derivatives were reported as follows:

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |

| 4b | 26.04 ± 0.36 | 23.8 ± 0.20 |

| 4d | 28.39 ± 0.03 | 34.4 ± 0.10 |

These results indicate that modifications to the structure can significantly affect the biological activity of related compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of electron-donating groups, such as methoxy and pyrrolidine moieties, enhances the anti-inflammatory activity of these compounds. The combination of these groups creates a versatile platform for further modifications aimed at optimizing biological efficacy .

Q & A

Basic Question: What are the established synthetic routes for 4-methoxy-1-phenyl-5-(pyrrolidine-1-carbonyl)pyridin-2(1H)-one, and what functional group transformations are critical?

Answer:

The synthesis typically involves multi-step organic transformations. Key steps include:

- Methoxy group introduction : Alkylation or nucleophilic substitution to install the methoxy group at the pyridinone ring’s 4-position.

- Pyrrolidine-carbonyl conjugation : Amide coupling (e.g., using carbodiimide reagents like EDC/HOBt) to attach the pyrrolidine-carbonyl moiety to the pyridinone scaffold .

- Phenyl group incorporation : Suzuki-Miyaura or Buchwald-Hartwig coupling for aryl group attachment at the 1-position .

Critical functional group transformations include protecting group strategies (e.g., benzyloxy groups) to prevent undesired side reactions during coupling steps .

Basic Question: How is the compound characterized post-synthesis to confirm structural integrity and purity?

Answer:

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while pyrrolidine protons show multiplet patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula, e.g., [M+H]+ peaks matching theoretical values .

- X-ray Crystallography : For unambiguous structural confirmation, SHELX or WinGX/ORTEP software is used for refinement .

Advanced Question: How does the pyrrolidine-1-carbonyl group influence the molecule’s conformational dynamics and intermolecular interactions?

Answer:

The pyrrolidine ring introduces restricted rotation due to its cyclic structure, stabilizing specific conformations. Computational studies (e.g., density functional theory) reveal:

- The carbonyl group participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Steric effects from pyrrolidine may hinder π-π stacking of the phenyl group, affecting solubility and crystallinity .

Experimental validation via X-ray diffraction shows torsional angles between the pyridinone and pyrrolidine moieties between 15°–25°, influencing packing efficiency .

Advanced Question: What strategies address low yields in the amide coupling step during synthesis?

Answer:

Common challenges and solutions include:

- Reagent optimization : Switching from DCC to EDC/HOBt reduces racemization and improves coupling efficiency .

- Solvent selection : Anhydrous DMF or dichloromethane minimizes side reactions.

- Stoichiometric adjustments : Using 1.2–1.5 equivalents of pyrrolidine-carboxylic acid derivatives ensures complete reaction .

Monitoring via TLC or HPLC ensures intermediate purity before proceeding .

Advanced Question: How can researchers analyze discrepancies between predicted and observed biological activity data for this compound?

Answer:

Discrepancies may arise from:

- Metabolic instability : The methoxy group may undergo demethylation in vivo, altering activity. LC-MS/MS assays can identify metabolites .

- Off-target interactions : Competitive binding assays (e.g., SPR or ITC) quantify selectivity against related enzymes/receptors .

- Crystallographic mismatches : Overlaying experimental (X-ray) and docking-predicted binding poses identifies steric clashes or electrostatic mismatches .

Advanced Question: What computational methods are recommended to predict the compound’s interactions with mutant isocitrate dehydrogenase (IDH) enzymes?

Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns trajectories to assess hydrogen bond persistence .

- Docking with Flexible Receptors : Software like AutoDock Vina accommodates active-site flexibility, critical for IDH mutants .

- Free Energy Perturbation (FEP) : Quantifies binding affinity changes when modifying substituents (e.g., replacing methoxy with ethoxy) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

Answer:

Key SAR-driven modifications:

- Pyrrolidine substitution : Replacing pyrrolidine with piperidine increases metabolic stability but may reduce potency .

- Methoxy bioisosteres : Replacing the methoxy group with trifluoromethyl (CF₃) enhances lipophilicity and CNS penetration .

- Pyridinone core fluorination : Introducing fluorine at the 3-position improves oral bioavailability .

Advanced Question: What experimental approaches address the compound’s instability under physiological pH conditions?

Answer:

- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. Degradation peaks near pH 7 suggest hydrolysis of the carbonyl group .

- Prodrug Design : Masking the carbonyl as an ester or carbamate improves stability, with enzymatic cleavage in target tissues .

- Lyophilization : Formulating as a lyophilized powder minimizes aqueous degradation during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.